2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide is a complex organic compound that belongs to the class of sulfonyl anilines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multi-step organic reactions. The process may start with the chlorination of aniline derivatives, followed by sulfonylation and subsequent coupling with other functional groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxyethyl)acetamide
- 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxypropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide may exhibit unique properties due to the presence of specific functional groups
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxy-2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-17-8-11-20(12-9-17)33(30,31)27(21-14-19(25)10-13-23(21)32-2)16-24(29)26-15-22(28)18-6-4-3-5-7-18/h3-14,22,28H,15-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKQAACSQTYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C2=CC=CC=C2)O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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